

Deuterated Oxaprozin: Technical Guide for Research & Development

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Compound of Interest

Compound Name: Oxaprozin D4

Cat. No.: B1574245

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Executive Summary

This technical guide provides a comprehensive analysis of Deuterated Oxaprozin (Oxaprozin-d5), a stable isotope-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) oxaprozin. Designed for researchers in medicinal chemistry and bioanalysis, this document details the chemical synthesis, physicochemical properties, and critical applications of Oxaprozin-d5.

The primary utility of Oxaprozin-d5 lies in its role as a biological internal standard for LC-MS/MS quantification, where it corrects for matrix effects and extraction variances. Furthermore, due to the Kinetic Isotope Effect (KIE), deuterated oxaprozin serves as a vital probe for mapping metabolic pathways (specifically CYP2C9-mediated oxidation) and exploring "deuterium switch" strategies to alter pharmacokinetics or receptor selectivity (e.g., RXR agonism).

Part 1: Chemical Foundation & The Kinetic Isotope Effect

Chemical Structure and Properties

Oxaprozin is a propionic acid derivative with a bulky diphenyl-oxazole core. In the deuterated form, Oxaprozin-d5, five hydrogen atoms on one of the phenyl rings are replaced by deuterium (H).

Table 1: Physicochemical Comparison

Property	Oxaprozin (Unlabeled)	Oxaprozin-d5 (Deuterated)
IUPAC Name	3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid	3-(4-phenyl-5-(phenyl-d5)-1,3-oxazol-2-yl)propanoic acid
CAS Number	21256-18-8	2933758-40-6
Molecular Formula	C H NO	C H D NO
Molecular Weight	293.32 g/mol	298.35 g/mol
Exact Mass (M+H)	294.11	299.14
Solubility	DMSO, Methanol, Ethanol	DMSO, Methanol, Ethanol
pKa	~4.3 (Carboxylic acid)	~4.3 (Negligible shift)

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium leverages the Primary Kinetic Isotope Effect. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.

- Mechanism: Metabolic cleavage of C-H bonds is often the rate-determining step (RDS) in drug metabolism.

- Impact on Oxaprozin: Oxaprozin is primarily metabolized via hepatic oxidation (hydroxylation) on the phenyl rings by CYP2C9 and CYP2C19, followed by glucuronidation.
- Metabolic Switching: Replacing the hydrogens at the site of hydroxylation (the phenyl ring) with deuterium significantly increases the activation energy required for enzymatic cleavage (). This can reduce the formation of hydroxylated metabolites, potentially extending the half-life or shunting metabolism toward alternative pathways (e.g., direct glucuronidation).

Part 2: Synthesis & Production

Retrosynthetic Analysis

The synthesis of Oxaprozin-d5 typically follows the classic Davidson Oxazole Synthesis or a condensation route involving benzoin. To achieve the specific d5-labeling on one phenyl ring, the starting material must be Benzoin-d5 (2-hydroxy-1,2-diphenylethanone-d5), synthesized from specific deuterated precursors.

Synthesis Protocol (Benzoin Condensation Route)

Note: All reactions must be performed under inert atmosphere (Nitrogen/Argon).

Step 1: Synthesis of Benzoin-d5

- Reagents: Benzaldehyde-d5 (CAS 14132-51-5) + Benzaldehyde (unlabeled).
- Catalyst: Thiamine hydrochloride or Cyanide (traditional).
- Procedure: Reflux the aldehyde mixture in ethanol/water. This yields a statistical mixture of Benzoin-d0, -d5, and -d10.
 - Refinement: For high purity, use a cross-benzoin condensation strategy or purify the resulting mix. Commercial suppliers often use directed synthesis to ensure regioselectivity.

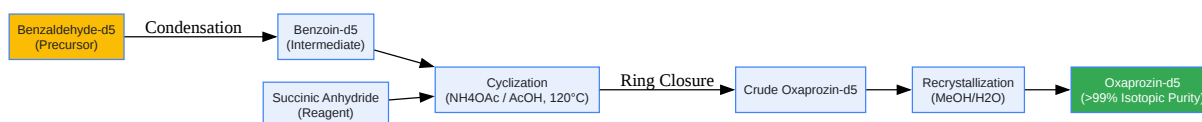
Step 2: Cyclization to Oxaprozin-d5

- Precursors: Benzoin-d5 + Succinic Anhydride.
- Reagents: Ammonium Acetate (NH

OAc), Glacial Acetic Acid.

- Reaction:
 - Dissolve Benzoin-d5 (1.0 eq) and Succinic Anhydride (1.2 eq) in Glacial Acetic Acid.
 - Add Ammonium Acetate (4.0 eq).
 - Reflux at 110-120°C for 4-6 hours.
 - The ammonium acetate provides the nitrogen source for the oxazole ring closure.
- Workup:
 - Cool mixture and pour into ice water.
 - The precipitate (Oxaprozin-d5) is filtered.[1]
 - Purification: Recrystallization from Methanol/Water or Ethanol.

Synthesis Workflow Diagram



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Caption: Synthetic pathway for Oxaprozin-d5 via modified Davidson oxazole synthesis.

Part 3: Research Applications & Protocols

Application: LC-MS/MS Internal Standard

In pharmacokinetic studies, Oxaprozin-d5 is the gold standard for quantifying oxaprozin in biological matrices (plasma, synovial fluid). Its identical chromatographic retention time but distinct mass allows it to perfectly compensate for ion suppression and extraction losses.

Experimental Protocol: Bioanalysis of Plasma

A. Sample Preparation (Protein Precipitation)

- Aliquot: Transfer 50 μL of plasma sample into a 1.5 mL centrifuge tube.
- IS Addition: Add 10 μL of Oxaprozin-d5 Working Solution (10 $\mu\text{g}/\text{mL}$ in Methanol).
- Precipitation: Add 200 μL of Acetonitrile (0.1% Formic Acid). Vortex for 30 seconds.
- Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 100 μL of supernatant to an autosampler vial.

B. LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 μm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.[2]
 - B: Acetonitrile + 0.1% Formic Acid.[2]
- Gradient: 40% B to 90% B over 3 minutes.
- Ionization: ESI Positive Mode.

Table 2: MRM Transitions for Quantification

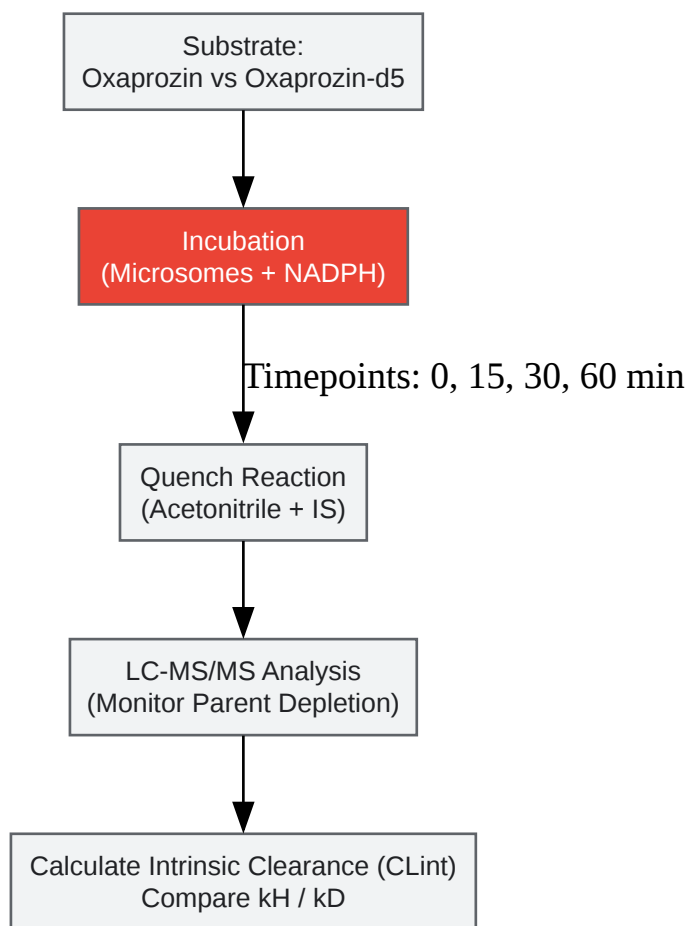
Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Mechanism
Oxaprozin	294.1 [M+H]	250.1 [M+H-CO]	15-20	Decarboxylation
Oxaprozin-d5	299.1 [M+H]	255.1 [M+H-CO]	15-20	Decarboxylation

Note: The primary fragmentation involves the loss of the carboxylic acid group (CO₂, mass 44). Since the deuterium labels are on the phenyl ring, they are retained in the product ion (250 vs 255).

Application: Metabolic Probe & RXR Agonism

Recent research has repurposed the oxaprozin scaffold. A study identified oxaprozin derivatives as selective Retinoid X Receptor (RXR) agonists. Deuterated analogs are crucial here to differentiate between the parent drug's activity and that of its metabolites, or to improve the metabolic stability of these new RXR ligands.

Workflow: Metabolic Stability Assay



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Caption: Workflow for determining the Kinetic Isotope Effect (KIE) using liver microsomes.

- Incubation: Incubate Oxaprozin (1 μM) and Oxaprozin-d5 (1 μM) separately with human liver microsomes (HLM) and NADPH.
- Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
- Analysis: Quantify remaining parent compound.
- Result: If Oxaprozin-d5 shows significantly slower depletion than the unlabeled form, it confirms that phenyl ring hydroxylation is the rate-determining step.

References

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